N-(3-fluoro-4-methylphenyl)benzamide
Overview
Description
N-(3-fluoro-4-methylphenyl)benzamide: is an organic compound with the molecular formula C14H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Acylation: One common method for synthesizing N-(3-fluoro-4-methylphenyl)benzamide involves the selective acylation of 3-fluoro-4-methylaniline with benzoyl chloride.
Continuous Flow Synthesis: Another method involves the use of a continuous flow microreactor system. This approach allows for precise control over reaction conditions, leading to higher yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and scalability. Continuous flow systems are often preferred for their ability to provide consistent product quality and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluoro-4-methylphenyl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, typically in polar solvents.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
N-(3-methylphenyl)benzamide: Similar structure but lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
N-(4-methylphenyl)benzamide: Similar structure but with the methyl group in a different position, leading to different steric and electronic effects.
N-(3-fluoro-4-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group, which can influence its solubility and reactivity.
Uniqueness: N-(3-fluoro-4-methylphenyl)benzamide is unique due to the presence of both the fluorine and methyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can influence its steric properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADMABTRQLQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291749 | |
Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-89-3 | |
Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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